6β-羟基睾酮

描述

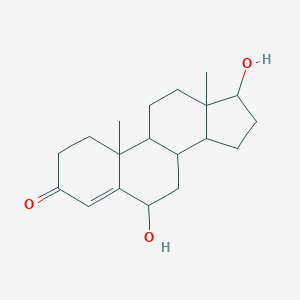

6beta-Hydroxytestosterone (6beta-OH-T) is an androgen hormone synthesized by the human body. It is a derivative of testosterone, the primary male sex hormone, and is considered to be the most active form of testosterone. 6beta-OH-T has been studied extensively in recent years due to its potential therapeutic benefits, as well as its ability to influence a wide range of physiological processes.

科学研究应用

高血压中的血管变化

6β-羟基睾酮 (6β-OHT) 已被确定为睾酮的代谢物,它会导致雄性小鼠血管紧张素 II 诱导的高血压中的血管变化。 它参与增加与高血压相关的血管反应性、内皮功能障碍、血管肥大和活性氧物质的产生 .

内分泌研究

作为睾酮的代谢物,6β-OHT 在内分泌研究中具有重要意义,尤其是在理解睾酮在各种生理过程中的作用方面。 它可用于研究睾酮代谢对激素调节和内分泌系统疾病的影响 .

细胞色素 P450 酶活性

6β-OHT 由 CYP1B1 酶产生。 它作为一种标记物来测量该酶的活性,该酶对于药物代谢研究至关重要,以及了解类固醇和其他有机分子的代谢 .

雄激素受体相互作用

涉及 6β-OHT 的研究可以提供对雄激素代谢物和雄激素受体之间相互作用的见解。 这在研究前列腺癌等疾病方面特别相关,因为雄激素受体信号传导在这些疾病中起着重要作用 .

心血管研究

关于 6β-OHT 的研究可以帮助阐明它在心血管疾病中的作用。 它对血压调节和血管健康的影响是一个关键的关注领域,尤其是在心血管疾病患病率和结果的性别差异方面 .

药理学和毒理学

6β-OHT 可用作药理学研究中的参考标准,以了解睾酮及其代谢物的药代动力学和毒理学效应。 这包括它在临床测试和诊断应用中的使用 .

代谢研究

可以探索 6β-OHT 在代谢中的作用,特别是与能量消耗和脂肪分布相关的作用。 这对代谢综合征和肥胖相关疾病的研究有影响 .

运动医学和兴奋剂控制

在运动医学中,6β-OHT 与其在兴奋剂控制中的潜在用途相关。 作为睾酮的代谢物,它可以在尿液检测中被检测到,以监测和调节兴奋剂的使用 .

作用机制

Target of Action

6β-Hydroxytestosterone (6β-OHT) is a metabolite of testosterone generated by the enzyme Cytochrome P450 1B1 (CYP1B1) . The primary targets of 6β-OHT are the androgen receptors . These receptors play a crucial role in the development and maintenance of masculine characteristics in vertebrates .

Mode of Action

6β-OHT interacts with its targets, the androgen receptors, to mediate the effects of angiotensin II (Ang II), a hormone that regulates blood pressure . This interaction contributes to increased vascular reactivity, endothelial dysfunction, vascular hypertrophy, and reactive oxygen species production associated with Ang II-induced hypertension .

Biochemical Pathways

The generation of 6β-OHT from testosterone involves the action of the enzyme CYP1B1 . This metabolite then contributes to the effects of Ang II, leading to increased vascular reactivity to phenylephrine and endothelin-1, endothelial dysfunction, vascular hypertrophy, vascular fibrosis, and oxidative stress .

Pharmacokinetics

It is known that the compound is a metabolite of testosterone, generated by the enzyme cyp1b1 .

Result of Action

The action of 6β-OHT results in a variety of physiological changes. These include increased vascular reactivity, endothelial dysfunction, vascular hypertrophy, vascular fibrosis, and oxidative stress . These changes contribute to the development of Ang II-induced hypertension and associated cardiovascular pathophysiology .

Action Environment

The action of 6β-OHT is influenced by various environmental factors. For instance, the presence of Ang II is necessary for 6β-OHT to exert its effects . Furthermore, the action of 6β-OHT is dependent on the androgen receptor, suggesting that factors influencing the activity or expression of this receptor could also impact the action of 6β-OHT .

安全和危害

未来方向

6beta-Hydroxytestosterone contributes to increased vascular reactivity, endothelial dysfunction, vascular hypertrophy, and reactive oxygen species production associated with Ang II-induced hypertension . This suggests that cytochrome P450 1B1 could serve as a novel target for treating renal disease and hypertension in male mice .

生化分析

Biochemical Properties

6beta-Hydroxytestosterone has been used as a standard in high-performance liquid chromatography (HPLC) analysis to measure testosterone 6 β -hydroxylase activity in rat liver microsomes, and measure cytochrome P450 3A (CYP3A) activity in the intestinal spheroid model . It interacts with enzymes such as testosterone 6 β -hydroxylase and cytochrome P450 3A, playing a significant role in biochemical reactions .

Cellular Effects

6beta-Hydroxytestosterone influences cell function by interacting with various cellular processes. It contributes to vascular changes in angiotensin II-induced hypertension in male mice . It affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 6beta-Hydroxytestosterone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a metabolite generated by brain testosterone cytochrome P450 1B1 (CYP1B1) and may elicit angiotensin II-induced neurogenic hypertension and inflammation in male mice .

Metabolic Pathways

6beta-Hydroxytestosterone is involved in metabolic pathways that include enzymes or cofactors such as testosterone 6 β -hydroxylase and cytochrome P450 3A . It may also affect metabolic flux or metabolite levels .

属性

IUPAC Name |

6,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16-17,21-22H,3-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEGWEUVSZRCBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861604 | |

| Record name | 6,17-Dihydroxyandrost-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62-99-7 | |

| Record name | NSC9721 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B48710.png)

![2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48727.png)